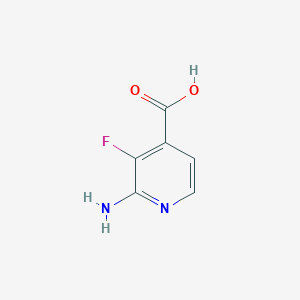

2-Amino-3-fluoroisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBMKSULKQLTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 2-Amino-3-fluoroisonicotinic acid, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route based on established chemical transformations and presents a compilation of physicochemical and pharmacological properties of structurally analogous compounds to provide a foundational understanding for researchers.

Synthesis of 2-Amino-3-fluoroisonicotinic Acid

A potential and promising synthetic pathway commences with the commercially available 2-Amino-3-fluoropyridine as the starting material. The synthesis can be envisioned to proceed via the following key steps:

-

Protection of the Amino Group: The amino group of 2-Amino-3-fluoropyridine is first protected to prevent side reactions in the subsequent lithiation step. A common protecting group for anilines, such as the Boc (tert-butoxycarbonyl) group, can be introduced by reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

-

Directed Ortho-Lithiation: The protected 2-(Boc-amino)-3-fluoropyridine can then undergo regioselective lithiation at the C4 position. This is achieved by treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The fluorine atom and the protected amino group are expected to direct the lithiation to the adjacent C4 position.

-

Carboxylation: The resulting lithium intermediate is then quenched with an electrophilic source of carbon dioxide, such as dry ice (solid CO₂), to introduce the carboxylic acid moiety at the C4 position.

-

Deprotection: Finally, the Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired product, 2-Amino-3-fluoroisonicotinic acid.

Experimental Protocol (Proposed)

Materials:

-

2-Amino-3-fluoropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Dry Ice (solid CO₂)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Anhydrous solvents and reagents

Procedure:

-

Protection of 2-Amino-3-fluoropyridine: In a round-bottom flask, dissolve 2-Amino-3-fluoropyridine (1 eq.) in anhydrous THF. Add TEA (1.2 eq.) or a catalytic amount of DMAP. To this solution, add (Boc)₂O (1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain N-(3-fluoro-2-pyridinyl)-tert-butyl carbamate.

-

Lithiation and Carboxylation: To a solution of N-(3-fluoro-2-pyridinyl)-tert-butyl carbamate (1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-BuLi (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1-2 hours. In a separate flask, place freshly crushed dry ice. Slowly transfer the lithiated pyridine solution onto the dry ice via a cannula. Allow the mixture to warm to room temperature overnight.

-

Work-up and Deprotection: Quench the reaction mixture with water and acidify with 1M HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add TFA (excess). Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure to yield the crude 2-Amino-3-fluoroisonicotinic acid.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 2-Amino-3-fluoroisonicotinic acid.

Properties of 2-Amino-3-fluoroisonicotinic Acid and Related Compounds

Direct experimental data for the physicochemical and pharmacological properties of 2-Amino-3-fluoroisonicotinic acid are not available. However, by examining data from structurally similar compounds, we can infer some of its likely characteristics.

Physicochemical Properties

The presence of the amino, fluoro, and carboxylic acid functional groups on the pyridine ring will significantly influence the molecule's properties. The amino and carboxylic acid groups will impart amphoteric character, allowing it to exist as a zwitterion. The fluorine atom will increase its lipophilicity and may affect its pKa.

| Property | 2-Chloro-3-fluoroisonicotinic acid | 5-Amino-2-fluoroisonicotinic acid | 2-Amino-3-fluoropyridine | Predicted/Expected for 2-Amino-3-fluoroisonicotinic acid |

| Molecular Formula | C₆H₃ClFNO₂ | C₆H₅FN₂O₂ | C₅H₅FN₂ | C₆H₅FN₂O₂ |

| Molecular Weight | 175.55 g/mol | 156.12 g/mol | 112.11 g/mol | 156.12 g/mol |

| Melting Point (°C) | 199 (dec.) | Not available | 41.5 - 47.5 | Likely a high melting solid, potentially decomposing upon melting. |

| Boiling Point (°C) | Not available | 514.4 ± 50.0 (Predicted) | Not available | Expected to be high due to ionic interactions. |

| pKa | Not available | 3.77 ± 0.10 (Predicted) | Not available | Expected to have acidic and basic pKa values. |

| Solubility | Not available | Not available | Not available | Likely soluble in polar protic solvents and aqueous acidic/basic solutions. |

Pharmacological Properties

The pharmacological profile of 2-Amino-3-fluoroisonicotinic acid is currently unknown. However, the presence of the 2-aminopyridine and isonicotinic acid scaffolds, which are found in various biologically active molecules, suggests potential for interaction with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability.

Derivatives of related structures have shown a range of biological activities. For instance, some 2-aminopyridine derivatives exhibit kinase inhibitory activity, while isonicotinic acid derivatives are known for their antitubercular and other therapeutic effects. Further research is required to elucidate the specific biological activities and potential therapeutic applications of 2-Amino-3-fluoroisonicotinic acid.

Logical Relationship of Functional Groups to Properties

Caption: Influence of functional groups on properties.

Conclusion

This technical guide provides a foundational resource for researchers interested in 2-Amino-3-fluoroisonicotinic acid. While direct experimental data is scarce, a plausible and detailed synthetic route has been proposed, leveraging established methodologies in pyridine chemistry. The compilation of data from structurally related compounds offers valuable insights into the expected physicochemical and potential pharmacological properties of the target molecule. The provided diagrams visually summarize the proposed synthetic workflow and the structure-property relationships. Further experimental investigation is necessary to validate the proposed synthesis and to fully characterize the properties and biological activities of 2-Amino-3-fluoroisonicotinic acid, a compound with potential for applications in medicinal chemistry and drug development.

physicochemical properties of 2-Amino-3-fluoroisonicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . Due to the limited availability of experimental data for this specific isomer, this document focuses on the standardized experimental protocols required for its characterization. The methodologies detailed herein are fundamental for drug discovery and development, enabling the assessment of properties crucial for a compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

| Property | Value | Source / Notes |

| Molecular Formula | C₆H₅FN₂O₂ | Computed |

| Molecular Weight | 156.11 g/mol | Computed |

| Melting Point | Data Not Available | Amino acids are typically crystalline solids with high melting points, often decomposing before melting[1]. For comparison, 2-Chloro-3-fluoroisonicotinic acid has a melting point of 199°C (decomposes)[2][3]. |

| Boiling Point | Data Not Available | Predicted value for the isomer 2-Amino-5-fluoronicotinic acid is 328.3±42.0 °C[4]. Predicted value for the isomer 5-Amino-2-fluoro-isonicotinic acid is 514.4±50.0 °C[5]. |

| pKa | Data Not Available | As an amino acid, two pKa values are expected: one for the carboxylic acid group (pKa₁) and one for the protonated amino group (pKa₂). Predicted pKa for the isomer 5-Amino-2-fluoro-isonicotinic acid is 3.77±0.10[5]. |

| Aqueous Solubility | Data Not Available | The zwitterionic nature of amino acids generally leads to good water solubility[1]. The presence of a fluorinated pyridine ring may influence this property. |

| logP (Octanol-Water) | Data Not Available | Computed XLogP3 value for the related compound 2-Fluoroisonicotinic acid is 0.8[6]. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the core .

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C[7].

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry crystalline 2-Amino-3-fluoroisonicotinic acid. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface[8][9].

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube)[7][10].

-

Heating: Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Prepare a new sample and heat it again, but slow the rate of heating to 1-2°C per minute as the temperature approaches the approximate melting point[10].

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂)[7][11]. The melting range is T₁ to T₂.

-

Replication: Repeat the determination with a fresh sample to ensure consistency[7].

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method to determine the acid dissociation constants (pKa) of ionizable groups. For 2-Amino-3-fluoroisonicotinic acid, this will reveal the pKa of the carboxylic acid and the protonated amino group.

Protocol:

-

Solution Preparation: Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl[12]. Accurately weigh and dissolve a sample of 2-Amino-3-fluoroisonicotinic acid in deionized water to create a solution of known concentration (e.g., 1 mM)[12].

-

Initial pH Adjustment: Place the amino acid solution in a jacketed beaker with a magnetic stirrer. To determine both pKa values, first, acidify the solution to a pH below 2.0 with 0.1 M HCl to ensure all functional groups are fully protonated[13].

-

Titration: Immerse a calibrated pH electrode in the solution. Begin the titration by adding small, precise aliquots (e.g., 0.1 mL) of the standardized 0.1 M NaOH solution[13].

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding[12]. Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve[14]. The curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points (the midpoints of the buffering regions)[14][15].

-

Replication: Perform a minimum of three titrations to ensure the reliability of the results[12].

Aqueous Solubility Determination

This protocol determines the solubility of the compound in water at a specific temperature, typically 25°C.

Protocol:

-

Sample Preparation: Add an excess amount of solid 2-Amino-3-fluoroisonicotinic acid to a known volume of deionized water in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vial in a constant temperature bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand in the temperature bath until the undissolved solid has settled. Alternatively, centrifuge the sample to separate the solid from the supernatant.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved 2-Amino-3-fluoroisonicotinic acid in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

LogD Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining the octanol-water distribution coefficient (LogD), a measure of lipophilicity at a specific pH. For ionizable compounds, measuring LogD at a physiologically relevant pH of 7.4 is standard practice[16][17].

Protocol:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer by shaking it with n-octanol[16][17].

-

Stock Solution: Prepare a stock solution of 2-Amino-3-fluoroisonicotinic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM)[18].

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., equal volumes). Add a small aliquot of the stock solution.

-

Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached[19].

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using an appropriate analytical technique like HPLC-UV[17].

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

Visualizations: Workflows and Logic

The following diagrams illustrate logical workflows for the characterization and analysis of 2-Amino-3-fluoroisonicotinic acid.

Caption: Experimental workflow for physicochemical characterization.

Caption: Logic diagram for qualitative functional group analysis.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-3-fluoroisonicotinic acid | CAS#:628691-93-0 | Chemsrc [chemsrc.com]

- 4. 2-Amino-5-fluoronicotinic acid | 1196154-03-6 [amp.chemicalbook.com]

- 5. 5-AMINO-2-FLUORO-ISONICOTINIC ACID | 171178-43-1 [amp.chemicalbook.com]

- 6. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 15. scribd.com [scribd.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to 2-Amino-3-fluoroisonicotinic Acid: A Novel Fluorinated Pyridine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluoroisonicotinic acid is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the available information on 2-Amino-3-fluoroisonicotinic acid, including its proposed synthesis, estimated physicochemical properties, and potential biological significance. Due to the compound's novelty, this guide synthesizes information from closely related analogues to present a predictive yet scientifically grounded resource for researchers.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3] Fluorinated pyridine and aminopyridine moieties, in particular, are found in numerous approved pharmaceuticals, where they can serve to modulate pKa, improve metabolic stability, and enhance binding interactions with biological targets.[1][4] 2-Amino-3-fluoroisonicotinic acid combines the key structural features of an aminopyridine, a carboxylic acid, and a fluorine atom, making it an intriguing building block for the synthesis of novel therapeutic agents.

Discovery and History

As of late 2025, a review of the scientific literature and chemical databases indicates that 2-Amino-3-fluoroisonicotinic acid is a novel compound with no documented discovery or extensive historical record. Its structural components, however, are well-represented in the annals of medicinal chemistry. The strategic combination of an amino group, a fluorine atom, and a carboxylic acid on a pyridine scaffold suggests its potential as a valuable intermediate in the synthesis of complex molecules with diverse biological activities. The lack of prior art presents a unique opportunity for novel intellectual property and the exploration of uncharted chemical space.

Proposed Synthesis of 2-Amino-3-fluoroisonicotinic Acid

While a specific synthetic route for 2-Amino-3-fluoroisonicotinic acid has not been published, a plausible pathway can be devised based on established methodologies for the synthesis of related fluorinated aminopyridines and the carboxylation of pyridine rings. A potential multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Amino-3-fluoropyridine

A common method for the synthesis of 2-amino-3-fluoropyridine involves the amination of a di- or tri-substituted fluorinated pyridine. For instance, 2,3-difluoro-5-chloropyridine can be reacted with ammonia water under elevated temperature and pressure, followed by a reduction reaction to yield 2-amino-3-fluoropyridine.[5]

-

Materials: 2,3-difluoro-5-chloropyridine, ammonia water, Palladium on carbon (Pd/C) catalyst, hydrogen gas, organic solvent (e.g., ethanol).

-

Procedure:

-

In a sealed reaction vessel, 2,3-difluoro-5-chloropyridine is reacted with an excess of ammonia water at a temperature of 110-140°C for 16-24 hours.[5]

-

The resulting intermediate, 2-amino-3-fluoro-5-chloropyridine, is then subjected to catalytic hydrogenation using a Pd/C catalyst in a suitable solvent like ethanol under a hydrogen atmosphere to remove the chlorine atom.[5]

-

The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is then purified by a suitable method such as column chromatography or recrystallization.

-

Step 2: Carboxylation of 2-Amino-3-fluoropyridine

The introduction of a carboxylic acid group at the 4-position of the pyridine ring can be challenging. A potential strategy involves a directed ortho-metalation approach, followed by quenching with carbon dioxide. The amino group would likely require protection prior to this step.

-

Materials: 2-Amino-3-fluoropyridine, protecting group (e.g., Boc anhydride), strong base (e.g., n-butyllithium), dry carbon dioxide, ethereal solvent (e.g., dry THF), acid for workup (e.g., HCl).

-

Procedure:

-

The amino group of 2-amino-3-fluoropyridine is first protected, for example, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form the Boc-protected derivative.

-

The protected aminofluoropyridine is dissolved in a dry ethereal solvent under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

-

A strong base such as n-butyllithium is added dropwise to effect deprotonation at the 4-position, facilitated by the directing effect of the protected amino group.

-

Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice, to introduce the carboxylate group.

-

The reaction is quenched with an aqueous acid solution, and the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid).

-

The final product, 2-Amino-3-fluoroisonicotinic acid, is then isolated and purified.

-

A generalized workflow for this proposed synthesis is depicted in the following diagram:

Physicochemical Properties

As 2-Amino-3-fluoroisonicotinic acid is not yet commercially available or extensively characterized, its precise physicochemical properties have not been experimentally determined. However, we can estimate these properties based on data from structurally similar compounds.

| Property | Estimated Value | Reference Compound(s) |

| Molecular Formula | C₆H₅FN₂O₂ | - |

| Molecular Weight | 156.12 g/mol | [6] |

| Boiling Point | ~514 °C at 760 mmHg | 5-Amino-2-fluoroisonicotinic acid[6][7] |

| Density | ~1.54 g/cm³ | 5-Amino-2-fluoroisonicotinic acid[7] |

| pKa | ~3.8 (for the carboxylic acid) | 5-Amino-2-fluoroisonicotinic acid[6] |

| Appearance | Likely a white to yellow crystalline powder | 2-Fluoroisonicotinic acid[8], 5-Amino-2-fluoroisonicotinic acid[6] |

| Solubility | Expected to have some solubility in water and polar organic solvents | 2-Fluoroisonicotinic acid[8] |

Potential Biological Activity and Applications in Drug Discovery

The structural motifs present in 2-Amino-3-fluoroisonicotinic acid suggest a range of potential biological activities. Fluorinated amino acids and their derivatives are increasingly incorporated into pharmaceuticals to enhance their efficacy and pharmacokinetic properties.[9][10]

The aminopyridine scaffold is a common feature in drugs targeting a variety of receptors and enzymes. For example, 2-aminopyridine derivatives have been investigated for their potential as kinase inhibitors and for their activity in the central nervous system.[4] The presence of a fluorine atom at the 3-position can influence the electronic properties of the pyridine ring and provide a site for metabolic blocking, potentially increasing the drug's half-life. The isonicotinic acid moiety provides a handle for further chemical modification, such as amide bond formation, allowing for the facile generation of compound libraries for screening.

Given these features, 2-Amino-3-fluoroisonicotinic acid could serve as a valuable starting material for the development of novel therapeutics in areas such as:

-

Oncology: As a scaffold for kinase inhibitors.

-

Neuroscience: For the development of agents targeting CNS receptors.

-

Infectious Diseases: As a building block for novel antibacterial or antiviral agents.

The logical relationship for its potential application in drug discovery is illustrated below:

Conclusion

2-Amino-3-fluoroisonicotinic acid represents a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic route, estimated physicochemical properties, and discussion of its potential biological significance are intended to stimulate further investigation into this novel fluorinated pyridine derivative. The unique combination of functional groups within this molecule holds considerable potential for the development of next-generation therapeutics.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. 5-AMINO-2-FLUORO-ISONICOTINIC ACID CAS#: 171178-43-1 [amp.chemicalbook.com]

- 7. 5-Amino-2-fluoroisonicotinic acid, CAS No. 171178-43-1 - iChemical [ichemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Utilization of fluorinated α-amino acids in small molecule drug design - Taylor & Francis Group - Figshare [tandf.figshare.com]

Spectroscopic and Analytical Characterization of 2-Amino-3-fluoroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for 2-Amino-3-fluoroisonicotinic acid. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to predict its characteristic spectral features. It also outlines general experimental protocols for the acquisition of such data and a logical workflow for the characterization of a novel chemical entity.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-3-fluoroisonicotinic acid based on the analysis of related compounds such as 2-aminopyridines, 3-fluoropyridines, and isonicotinic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted J-Coupling (Hz) |

| ~8.0 - 8.2 | d | 1H | H-6 | J(H-F) ≈ 2-4 Hz |

| ~7.5 - 7.7 | d | 1H | H-5 | J(H-H) ≈ 5-6 Hz |

| ~7.0 - 7.5 (broad) | s | 2H | -NH₂ | |

| ~13.0 - 14.0 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Predicted J-Coupling (Hz) |

| ~165 - 170 | C-7 (C=O) | |

| ~150 - 155 (d) | C-3 (C-F) | ¹J(C-F) ≈ 230-250 Hz |

| ~145 - 150 | C-2 (C-NH₂) | ²J(C-F) ≈ 10-15 Hz |

| ~140 - 145 | C-6 | ³J(C-F) ≈ 3-5 Hz |

| ~125 - 130 | C-4 (C-COOH) | ³J(C-F) ≈ 5-10 Hz |

| ~115 - 120 (d) | C-5 | ²J(C-F) ≈ 15-20 Hz |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium, Broad | N-H stretch (amino group) |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Strong | C=C and C=N ring stretching |

| ~1580 | Medium | N-H bend (amino group) |

| ~1250 | Strong | C-F stretch |

| ~900 | Medium, Broad | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular Ion) |

| 139 | [M - OH]⁺ |

| 111 | [M - COOH]⁺ |

| 83 | [M - COOH - HCN]⁺ |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a small organic molecule like 2-Amino-3-fluoroisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required. A pulse angle of 30-45° and a relaxation delay of 2-5 seconds are commonly used.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts should be referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used. For initial characterization, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a quadrupole or time-of-flight (TOF) analyzer are common.

-

Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and observe different fragmentation patterns. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass spectrometer can be used to determine the exact mass and elemental composition.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like 2-Amino-3-fluoroisonicotinic acid.

A Comprehensive Technical Review of 2-Amino-3-fluoroisonicotinic Acid and Its Derivatives

This technical guide provides a detailed overview of the current literature on 2-Amino-3-fluoroisonicotinic acid, a fluorinated pyridine derivative of interest to researchers and professionals in drug development. Due to the limited direct research on this specific compound, this review draws upon data from structurally similar molecules to infer potential synthetic routes, physicochemical properties, and biological activities.

Physicochemical Properties

Table 1: Physicochemical Properties of Isonicotinic Acid Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Fluoroisonicotinic acid | 402-65-3 | C6H4FNO2 | 141.10 | Not Reported | [1] |

| 2-Chloro-3-fluoroisonicotinic acid | 628691-93-0 | C6H3ClFNO2 | 175.54 | 199 (dec.) | [2][3] |

| 2-Amino-isonicotinic acid | 13362-28-2 | C6H6N2O2 | 138.12 | Not Reported | |

| 2-Amino-5-fluoroisonicotinic acid | 1260671-28-0 | C6H5FN2O2 | 156.12 | Not Reported | [4] |

Synthesis and Experimental Protocols

A definitive synthetic protocol for 2-Amino-3-fluoroisonicotinic acid has not been published. However, a plausible route can be conceptualized based on established methods for the synthesis of related fluorinated and aminated pyridine carboxylic acids. A potential synthetic workflow starting from 2,3-difluoropyridine is outlined below.

Proposed Synthesis of 2-Amino-3-fluoroisonicotinic Acid

A feasible synthetic approach involves the nucleophilic aromatic substitution of a fluorine atom on a difluoropyridine precursor, followed by carboxylation.

Experimental Protocol:

-

Amination of 2,3-Difluoropyridine: 2,3-Difluoropyridine is reacted with an aminating agent, such as ammonia or a protected amine, in a suitable solvent. The reaction conditions would likely require elevated temperatures and pressures to facilitate the nucleophilic aromatic substitution at the 2-position, which is activated by the ring nitrogen.

-

Directed Ortho-Metalation and Carboxylation: The resulting 2-amino-3-fluoropyridine is then subjected to directed ortho-metalation. A strong base, such as lithium diisopropylamide (LDA), would be used to deprotonate the carbon at the 4-position, directed by the amino group. The resulting lithiated intermediate is then quenched with carbon dioxide to introduce the carboxylic acid group.

-

Acidification and Isolation: The reaction mixture is then acidified to protonate the carboxylate, leading to the precipitation of 2-Amino-3-fluoroisonicotinic acid. The product can then be isolated by filtration and purified by recrystallization.

A patent for the preparation of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine via ammonification and subsequent reduction has been reported, suggesting the feasibility of the initial amination step on a related scaffold.[5]

Proposed synthesis workflow for 2-Amino-3-fluoroisonicotinic Acid.

Potential Biological Activity and Signaling Pathways

The biological activity of 2-Amino-3-fluoroisonicotinic acid has not been explicitly reported. However, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. Fluorine-containing amino acids are increasingly utilized in drug design to modulate the pharmacological properties of parent compounds.[6] The isonicotinic acid scaffold is a key component in numerous pharmaceuticals.

Derivatives of fluorinated bicyclo[3.1.0]hexane-dicarboxylic acid, which are conformationally constrained glutamate analogs, have shown potent and selective agonist activity at group II metabotropic glutamate receptors (mGluR2 and mGluR3).[7] This suggests that 2-Amino-3-fluoroisonicotinic acid, as a modified amino acid, could potentially interact with amino acid transporters or receptors in the central nervous system.

Furthermore, some amino acid derivatives exhibit anticancer properties. For instance, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated antagonist activity targeting the PI3K/AKT signaling pathway.[8] Given the structural similarities, it is plausible that 2-Amino-3-fluoroisonicotinic acid could be investigated for similar activities. The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Hypothesized inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

2-Amino-3-fluoroisonicotinic acid represents a novel chemical entity with potential applications in medicinal chemistry. While direct experimental data is currently lacking, analysis of related compounds provides a strong rationale for its synthesis and biological evaluation. Future research should focus on developing a robust synthetic route and screening the compound for activity in therapeutic areas such as oncology and neuroscience. The insights from such studies will be crucial in determining the potential of this and other novel fluorinated amino acid derivatives in drug discovery.

References

- 1. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Potential Research Areas for 2-Amino-3-fluoroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluoroisonicotinic acid is a sparsely studied fluorinated aminopyridine derivative with significant potential for drug discovery and development. Its structural motifs, including the 2-aminopyridine core and the fluorine substituent, are present in numerous biologically active compounds. This technical guide outlines promising research avenues for this molecule, drawing upon the established biological activities of analogous compounds. Key areas of investigation include oncology, neuropharmacology, inflammation, and infectious diseases. This document provides a framework for its synthesis, potential biological targets, and detailed experimental protocols to facilitate further research.

Introduction

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The 2-aminopyridine scaffold is also a privileged structure, appearing in a wide array of approved drugs with diverse therapeutic applications.[3][4] The combination of these features in 2-amino-3-fluoroisonicotinic acid suggests a high potential for novel pharmacological activity. While direct research on this specific molecule is limited, a comprehensive analysis of related compounds allows for the formulation of compelling hypotheses regarding its potential therapeutic applications.

Potential Therapeutic Areas and Research Directions

Based on the known bioactivities of structurally similar compounds, the following areas represent promising avenues for the investigation of 2-amino-3-fluoroisonicotinic acid and its derivatives.

Oncology

Derivatives of aminopyridine have demonstrated notable anticancer properties.[3][4] The research into 2-amino-3-fluoroisonicotinic acid could focus on its potential as an inhibitor of key signaling pathways implicated in cancer progression.

-

Potential Targets and Signaling Pathways:

-

Kinase Inhibition: Many aminopyridine derivatives act as kinase inhibitors. Screening against a panel of cancer-related kinases (e.g., EGFR, VEGFR, PI3K) is a logical first step. The fluorine atom may enhance binding affinity and selectivity.

-

Sigma Receptor Modulation: Certain 2-aminopyridine derivatives are known to be antagonists of the σ₂ receptor, which is overexpressed in various tumor types, suggesting a role in cancer therapy and diagnosis.[5]

-

Cell Cycle Arrest and Apoptosis Induction: Investigating the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines is crucial.

-

-

Proposed Research Workflow:

Caption: Proposed workflow for anticancer drug discovery.

Neuropharmacology

Aminopyridines are well-known for their activity in the central nervous system (CNS). 4-aminopyridine, for instance, is used to treat multiple sclerosis.[3] The neuroprotective effects of 2-aminonicotinic acid derivatives have also been noted.[6]

-

Potential Targets and Signaling Pathways:

-

Potassium Channel Blockade: Aminopyridines are known blockers of voltage-gated potassium channels.[3] Electrophysiological studies can determine the effect of 2-amino-3-fluoroisonicotinic acid on different potassium channel subtypes.

-

Neuroinflammation: The anti-inflammatory properties of related isonicotinic acid derivatives suggest a potential role in mitigating neuroinflammatory processes.[7] Studies in microglia and astrocyte cell cultures would be informative.

-

Ornithine Decarboxylase (ODC) Inhibition: Analogs of nicotinic acid have been shown to inhibit ODC activity, an enzyme implicated in neurodegenerative diseases.[8]

-

Anti-inflammatory and Analgesic Properties

The isonicotinic acid scaffold is present in compounds with demonstrated anti-inflammatory activity.[7] This suggests that 2-amino-3-fluoroisonicotinic acid could be explored for its potential in treating inflammatory conditions.

-

Potential Targets and Signaling Pathways:

-

COX/LOX Inhibition: Screening for inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes would be a primary step.

-

Cytokine Modulation: Assessing the compound's ability to modulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells is a key area of investigation.

-

Antimicrobial and Antifungal Activity

The pyridine ring is a common feature in many antimicrobial and antifungal agents.[3][9]

-

Potential Targets and Signaling Pathways:

-

Bacterial and Fungal Growth Inhibition: Initial screening against a panel of pathogenic bacteria and fungi would establish its spectrum of activity. Minimum Inhibitory Concentration (MIC) values should be determined.[7]

-

Biofilm Formation Inhibition: Many chronic infections are associated with biofilm formation. Investigating the compound's ability to inhibit or disrupt biofilms is a relevant research direction.[9]

-

Synthesis and Characterization

The synthesis of 2-amino-3-fluoroisonicotinic acid is not widely reported, necessitating the adaptation of established synthetic protocols for related compounds.

Proposed Synthetic Route: Modified Guareschi-Thorpe Condensation

A plausible approach involves a modification of the Guareschi-Thorpe pyridine synthesis.[6][10]

Caption: Proposed synthesis via Guareschi-Thorpe condensation.

Experimental Protocol: Synthesis of 2-Amino-3-fluoroisonicotinic Acid

This is a proposed protocol adapted from related syntheses and requires experimental optimization.[10][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl fluoroacetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol or a mixture of water and ethanol.

-

Condensation: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The pyridone intermediate may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

-

Hydrolysis and Oxidation: Subject the isolated intermediate to acidic or basic hydrolysis to convert the cyano group to a carboxylic acid and the pyridone to a 2-aminopyridine. This may require harsh conditions and subsequent oxidation of the 4-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

-

Purification: Purify the final product by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and FT-IR spectroscopy.

Inferred Quantitative Data from Analogous Compounds

Direct quantitative data for 2-amino-3-fluoroisonicotinic acid is not available in the current literature. The following table presents data for structurally related compounds to provide a preliminary indication of potential activity.

| Compound Class | Biological Activity | Target/Assay | IC₅₀ / MIC / % Inhibition | Reference |

| Isonicotinic Acid Derivative | Anti-inflammatory | ROS Inhibition (human blood cells) | IC₅₀ = 1.42 ± 0.1 µg/mL | [7] |

| Aminopyridine Derivative | Antibacterial | Bacillus subtilis | MIC = 7.60 µg/mL | [3] |

| Aminopyridine Derivative | Anticancer | A2780 Ovarian Cancer Cell Line | IC₅₀ values in the µM range | [3] |

| Nicotinamide Derivative | Antifungal | Candida albicans | MIC = 0.25 µg/mL | [9] |

| Nicotinic Acid Analog | ODC Inhibition | DEN-induced ODC activity in rat liver | 85.5% inhibition | [8] |

Conclusion

2-Amino-3-fluoroisonicotinic acid represents an unexplored molecule with considerable potential for the development of new therapeutic agents. Based on the well-documented biological activities of its structural components, research into its efficacy in oncology, neuropharmacology, and infectious and inflammatory diseases is strongly warranted. The synthetic and experimental frameworks provided in this guide offer a starting point for the systematic investigation of this promising compound. Further research, including synthesis, in vitro and in vivo screening, and mechanism of action studies, will be crucial to unlocking its full therapeutic potential.

References

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Amino-3-fluoroisonicotinic acid and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the presence of the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The provided methodologies are based on established chemical transformations and offer a strategic pathway for accessing these valuable building blocks.

I. Overview of the Synthetic Strategy

The synthesis of 2-Amino-3-fluoroisonicotinic acid is accomplished through a multi-step sequence starting from the commercially available 2-chloro-3-fluoropyridine. The overall strategy involves the introduction of the carboxylic acid group at the 4-position, followed by the substitution of the chloro group with an amino group. The resulting amino acid can then be further derivatized at the carboxylic acid or the amino group to generate a library of compounds for structure-activity relationship (SAR) studies.

DOT Script for the Synthetic Pathway Overview:

Caption: General synthetic route to 2-Amino-3-fluoroisonicotinic acid and its derivatives.

II. Experimental Protocols and Data

Step 1: Synthesis of 2-Chloro-3-fluoroisonicotinic acid

This protocol describes the regioselective carboxylation of 2-chloro-3-fluoropyridine at the 4-position via directed ortho-metalation.

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere.

-

To the freshly prepared LDA solution, add a solution of 2-chloro-3-fluoropyridine (1.0 eq.) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes.

-

Allow the reaction to warm to room temperature and quench with water.

-

Acidify the aqueous layer with 2M HCl to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-fluoroisonicotinic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 79% | [1] |

| Reaction Time | 2-3 hours | [1] |

| Purity | >95% (by NMR) | [1] |

| Appearance | White solid | [1] |

Step 2: Synthesis of Methyl 2-chloro-3-fluoroisonicotinate

Esterification of the carboxylic acid is a crucial step to facilitate the subsequent amination reaction and for purification purposes.

Protocol:

-

Suspend 2-chloro-3-fluoroisonicotinic acid (1.0 eq.) in thionyl chloride (5-10 eq.).

-

Heat the mixture to reflux for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

To the resulting acyl chloride, add anhydrous methanol (10-20 eq.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the excess methanol under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl 2-chloro-3-fluoroisonicotinate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 93% | [1] |

| Reaction Time | 14-18 hours | [1] |

| Purity | >98% (by GC-MS) | [1] |

| Appearance | Pale yellow solid | [1] |

Step 3: Synthesis of Methyl 2-amino-3-fluoroisonicotinate

The introduction of the amino group can be achieved via nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

-

Place methyl 2-chloro-3-fluoroisonicotinate (1.0 eq.) in a sealed pressure vessel.

-

Add a solution of ammonia in methanol (7N) or aqueous ammonia (28-30%).

-

Heat the reaction mixture to 110-140 °C for 16-24 hours.[2]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield methyl 2-amino-3-fluoroisonicotinate.

Protocol B: Buchwald-Hartwig Amination

-

To a reaction vessel, add methyl 2-chloro-3-fluoroisonicotinate (1.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

-

Evacuate and backfill the vessel with nitrogen or argon.

-

Add anhydrous dioxane or toluene as the solvent, followed by the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq.).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography. If benzophenone imine is used, a subsequent hydrolysis step with aqueous acid is required to liberate the free amine.

Quantitative Data:

| Parameter | Protocol A (SNAr) | Protocol B (Buchwald-Hartwig) | Reference |

| Yield | 60-80% (estimated) | 70-95% (estimated) | [2][3] |

| Reaction Time | 16-24 hours | 12-24 hours | [2][3] |

| Purity | >95% | >98% | [3] |

| Appearance | White to off-white solid | White to off-white solid | - |

Step 4: Synthesis of 2-Amino-3-fluoroisonicotinic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Protocol:

-

Dissolve methyl 2-amino-3-fluoroisonicotinate (1.0 eq.) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2-3 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-3-fluoroisonicotinic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >90% | General procedure |

| Reaction Time | 2-4 hours | General procedure |

| Purity | >98% | General procedure |

| Appearance | White crystalline solid | - |

III. Synthesis of Derivatives

A. Amide Derivatives

Protocol: Amide Coupling using HATU

-

Dissolve 2-amino-3-fluoroisonicotinic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the solution and stir for 10 minutes at room temperature.

-

Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

-

Stir at room temperature for 4-12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 60-95% (substrate dependent) | [4] |

| Reaction Time | 4-12 hours | [4] |

| Purity | >95% | [4] |

B. Ester Derivatives

Protocol: Fischer Esterification

-

Suspend 2-amino-3-fluoroisonicotinic acid (1.0 eq.) in the desired alcohol (e.g., ethanol, isopropanol) which will also serve as the solvent.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux for 6-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 50-85% (alcohol dependent) | [5] |

| Reaction Time | 6-24 hours | [5] |

| Purity | >95% | [5] |

IV. Application in Drug Discovery Workflow

The synthesized 2-amino-3-fluoroisonicotinic acid and its derivatives can be integrated into a typical drug discovery pipeline. The following diagram illustrates a generalized workflow.

DOT Script for the Drug Discovery Workflow:

Caption: A generalized workflow for the application of synthesized derivatives in drug discovery.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Amino-3-fluoroisonicotinic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthetic protocols, and potential applications of 2-Amino-3-fluoroisonicotinic acid, a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom and an amino group on the isonicotinic acid scaffold offers unique electronic properties and hydrogen bonding capabilities, making it a valuable precursor for the development of novel therapeutic agents.

Synthesis of 2-Amino-3-fluoroisonicotinic Acid

Proposed Synthetic Pathway:

A potential synthesis can commence with the carboxylation of a suitable 2-halo-3-fluoropyridine, followed by a nucleophilic aromatic substitution to introduce the amino group.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoroisonicotinic Acid (Intermediate)

This protocol is adapted from the synthesis of similar halogenated pyridine carboxylic acids.

-

Reaction Setup: A solution of lithium diisopropylamide (LDA) in an appropriate solvent (e.g., heptane/tetrahydrofuran/ethylbenzene) is prepared in a three-necked flask under an inert atmosphere and cooled to -78°C.[1]

-

Addition of Starting Material: A pre-cooled solution of 2-chloro-3-fluoropyridine in tetrahydrofuran is added dropwise to the LDA solution over 20 minutes, maintaining the temperature at -78°C.[1]

-

Carboxylation: After stirring for 3 hours, carbon dioxide gas is bubbled through the reaction mixture for 20 minutes.[1]

-

Quenching and Workup: The reaction is gradually warmed and then quenched with water. The aqueous phase is washed with diethyl ether, and the pH is adjusted to 2 with 2N hydrochloric acid to precipitate the product.[1]

-

Isolation: The resulting white precipitate is filtered, dried, affording 2-chloro-3-fluoroisonicotinic acid.[1]

Proposed Protocol: Amination of 2-Chloro-3-fluoroisonicotinic Acid

This proposed step is based on amination reactions of similar halopyridines.

-

Reaction Setup: 2-Chloro-3-fluoroisonicotinic acid is dissolved in a suitable solvent (e.g., DMSO or a high-boiling point alcohol) in a sealed reaction vessel.

-

Amine Source: An excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in an organic solvent, is added.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 110-140°C for 16-24 hours.[2] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup and Isolation: After cooling, the reaction mixture is neutralized with an acid. The precipitated product, 2-Amino-3-fluoroisonicotinic acid, is collected by filtration, washed with water, and dried.

Reaction Mechanisms Involving 2-Amino-3-fluoroisonicotinic Acid: Amide Bond Formation

A primary application of 2-Amino-3-fluoroisonicotinic acid in drug discovery is its use as a scaffold in the synthesis of amide derivatives. The carboxylic acid moiety can be activated to react with a wide range of amines to form stable amide bonds, a key linkage in many biologically active molecules.

General Amide Coupling Reaction

The coupling of 2-Amino-3-fluoroisonicotinic acid with a primary or secondary amine is a cornerstone reaction for generating diverse chemical libraries for screening.

Caption: General workflow for the amide coupling of 2-Amino-3-fluoroisonicotinic acid.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

-

Reaction Setup: To a solution of 2-Amino-3-fluoroisonicotinic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask, add the desired amine (1.1 equivalents).

-

Addition of Reagents: Add HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amide derivative.

| Parameter | Condition |

| Solvent | N,N-Dimethylformamide (DMF) |

| Coupling Reagent | HATU |

| Base | Diisopropylethylamine (DIPEA) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-95% (depending on amine) |

| Table 1: Typical Reaction Conditions for HATU-Mediated Amide Coupling. |

Application in the Synthesis of Bioactive Molecules

The 2-aminopyridine moiety is a recognized pharmacophore in numerous kinase inhibitors. The unique substitution pattern of 2-Amino-3-fluoroisonicotinic acid makes it an attractive starting material for the synthesis of novel inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Putative Role as a Kinase Inhibitor Scaffold

The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common interaction motif for type I and type II kinase inhibitors. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

Caption: Putative mechanism of action for a kinase inhibitor derived from 2-Amino-3-fluoroisonicotinic acid.

Application in the Development of Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

Derivatives of aminopyridines have been investigated as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is implicated in stress-related disorders. The structural features of 2-Amino-3-fluoroisonicotinic acid make it a suitable scaffold for designing novel CRF1 receptor antagonists.

Caption: Mechanism of CRF1 receptor antagonism by a derivative of 2-Amino-3-fluoroisonicotinic acid.

Disclaimer: The provided synthetic protocols are based on established chemical literature for analogous compounds and should be adapted and optimized for the specific synthesis of 2-Amino-3-fluoroisonicotinic acid. All laboratory work should be conducted with appropriate safety precautions. The biological activities described are potential applications based on the pharmacophoric features of the molecule and require experimental validation.

References

Application Notes and Protocols for 2-Amino-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the handling and use of 2-Amino-3-fluoroisonicotinic acid, a novel fluorinated pyridine derivative with potential applications in pharmaceutical and biological research. Due to the limited availability of specific data for this compound, the following information is based on the known properties of structurally similar molecules. Researchers should validate these protocols for their specific experimental setups.

Compound Information

2-Amino-3-fluoroisonicotinic acid is a heterocyclic organic compound. The presence of a carboxylic acid group, an amino group, and a fluorine atom on the pyridine ring suggests its potential as a bioactive molecule, possibly acting as an enzyme inhibitor or a receptor ligand. Its structural features indicate it is likely a solid at room temperature.

Table 1: Physicochemical Properties of 2-Amino-3-fluoroisonicotinic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O₂ | Calculated |

| Molecular Weight | 156.12 g/mol | Calculated |

| Appearance | White to off-white solid | Assumed |

| Purity | >95% | Recommended |

| Solubility | Soluble in DMSO and methanol | Assumed |

| Storage | Store at -20°C, desiccated | [1][2] |

Safety and Handling

Warning: This compound may be harmful if inhaled, swallowed, or absorbed through the skin.[1] It may cause irritation to the skin, eyes, and respiratory tract.[3][4]

Personal Protective Equipment (PPE):

-

Respiratory Protection: For handling powder, a NIOSH-approved respirator (e.g., N95) is recommended.[1]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1]

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][4]

-

Skin and Body Protection: A lab coat should be worn.[1]

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1][2][4]

-

Avoid the formation of dust and aerosols.[1]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2]

Spill and Disposal:

-

Small Spills: Sweep up the solid, place it in a sealed container for disposal.[1]

-

Large Spills: Contain the spill and collect the material for disposal. Prevent entry into drains.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Objective: To prepare a high-concentration stock solution for use in various assays.

-

Materials:

-

2-Amino-3-fluoroisonicotinic acid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the vial of 2-Amino-3-fluoroisonicotinic acid to room temperature before opening.

-

Weigh the desired amount of the compound in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).

-

Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be required.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a hypothetical assay to screen 2-Amino-3-fluoroisonicotinic acid for its ability to inhibit a protein kinase.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Amino-3-fluoroisonicotinic acid against a target kinase.

-

Materials:

-

10 mM stock solution of 2-Amino-3-fluoroisonicotinic acid in DMSO

-

Recombinant target kinase

-

Kinase substrate (e.g., a peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of the 2-Amino-3-fluoroisonicotinic acid stock solution in the kinase assay buffer.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the target kinase and its substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Diagrams

References

Application Notes and Protocols: Biological Activity of 2-Amino-3-fluoroisonicotinic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 2-Amino-3-fluoroisonicotinic acid and its analogs, with a focus on their potential as anticancer agents. Due to the limited direct experimental data on 2-Amino-3-fluoroisonicotinic acid, the information presented here is largely based on the activities of structurally similar pyridine derivatives. The protocols provided are standardized methods for evaluating the described biological activities.

Anticipated Biological Activities

Based on the biological evaluation of analogous pyridine-containing compounds, 2-Amino-3-fluoroisonicotinic acid and its derivatives are hypothesized to exhibit potential as:

-

Anticancer Agents: Many pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibitors: Specifically, analogs have shown inhibitory activity against key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the PI3K/AKT/mTOR pathway.

Data Presentation: Anticancer and Enzyme Inhibitory Activities of Analogs

The following tables summarize the reported in vitro activities of various pyridine analogs, providing a basis for hypothesizing the potential efficacy of 2-Amino-3-fluoroisonicotinic acid derivatives.

Table 1: In Vitro Anticancer Activity of Pyridine Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 | HepG2 (Liver Cancer) | 4.25 | |

| MCF-7 (Breast Cancer) | 6.08 | ||

| Compound 9 | HepG2 (Liver Cancer) | 4.68 | |

| MCF-7 (Breast Cancer) | 11.06 | ||

| Compound 8 | HepG2 (Liver Cancer) | 4.34 | |

| MCF-7 (Breast Cancer) | 10.29 | ||

| Compound 15 | HepG2 (Liver Cancer) | 6.37 | |

| MCF-7 (Breast Cancer) | 12.83 | ||

| Sorafenib (Reference) | HepG2 (Liver Cancer) | 9.18 | |

| MCF-7 (Breast Cancer) | 5.47 | ||

| Doxorubicin (Reference) | HepG2 (Liver Cancer) | 7.94 | |

| MCF-7 (Breast Cancer) | 8.07 |

Table 2: VEGFR-2 Inhibitory Activity of Pyridine Analogs

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

| Compound 10 | 0.12 | |

| Compound 8 | 0.13 | |

| Compound 9 | 0.13 | |

| Sorafenib (Reference) | 0.10 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activities of 2-Amino-3-fluoroisonicotinic acid and its analogs.

MTT Assay for In Vitro Cytotoxicity

This assay determines the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Amino-3-fluoroisonicotinic acid or analog (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

2-Amino-3-fluoroisonicotinic acid or analog (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase buffer

-

Test compound at various concentrations

-

Poly(Glu, Tyr) 4:1 substrate

-

Recombinant VEGFR-2 kinase

-

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-